

OGT 2115 and Its Impact on the Extracellular Matrix: A Technical Guide

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Compound of Interest

Compound Name: OGT 2115

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Abstract

OGT 2115 is a potent, orally active, and cell-permeable small molecule inhibitor of heparanase, the sole mammalian endo- β -D-glucuronidase responsible for cleaving heparan sulfate chains of heparan sulfate proteoglycans (HSPGs). These HSPGs are integral components of the extracellular matrix (ECM) and cell surfaces, playing crucial roles in cell signaling, adhesion, and tissue architecture. By inhibiting heparanase, **OGT 2115** modulates the tumor microenvironment, affecting processes such as cell invasion, migration, and angiogenesis. This technical guide provides an in-depth analysis of the core effects of **OGT 2115** on the extracellular matrix, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Introduction to OGT 2115 and the Extracellular Matrix

The extracellular matrix (ECM) is a complex and dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Key components of the ECM include collagens, proteoglycans, and various glycoproteins. Heparan sulfate proteoglycans (HSPGs) are a critical class of proteoglycans that regulate the activity of a wide array of signaling molecules, including growth factors and chemokines.

Heparanase is an endoglycosidase that specifically cleaves heparan sulfate chains, leading to the remodeling of the ECM and the release of heparan sulfate-bound molecules. Elevated heparanase activity is strongly associated with cancer progression and metastasis, making it a compelling target for therapeutic intervention. **OGT 2115** has emerged as a significant heparanase inhibitor, demonstrating potential in preclinical cancer models. This guide focuses on the direct and indirect consequences of **OGT 2115**-mediated heparanase inhibition on the composition and function of the extracellular matrix.

Quantitative Data on the Effects of OGT 2115

The following tables summarize the available quantitative data regarding the biological effects of **OGT 2115**.

Table 1: Inhibitory Activity of **OGT 2115**

Parameter	Value	Cell Line/System	Reference
IC50 (Heparanase Inhibition)	0.4 μ M	N/A	[1]
IC50 (Anti-angiogenic)	1 μ M	N/A	[1]
IC50 (Cell Viability - PC-3)	20.2 μ M	Prostate Cancer	[2]
IC50 (Cell Viability - DU-145)	97.2 μ M	Prostate Cancer	[2]

Table 2: In Vivo Efficacy of **OGT 2115**

Model	Dosage	Effect	Reference
PC-3 Xenograft	40 mg/kg (i.g.)	Significant inhibition of tumor growth	[2]

Core Effects on the Extracellular Matrix

While direct quantitative data on the effect of **OGT 2115** on specific ECM components like collagen and matrix metalloproteinases (MMPs) is limited in publicly available literature, the mechanism of action through heparanase inhibition strongly implies a significant impact on ECM integrity and remodeling.

Regulation of Heparan Sulfate Integrity

The primary effect of **OGT 2115** is the preservation of heparan sulfate chains within the ECM and on cell surfaces. By inhibiting heparanase, **OGT 2115** prevents the degradation of HSPGs, thereby maintaining the structural integrity of the basement membrane and the broader ECM. This stabilization of the ECM is critical in hindering the physical dissemination of tumor cells.

Modulation of Growth Factor and Cytokine Bioavailability

Heparan sulfate chains sequester a multitude of growth factors and cytokines, including vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and hepatocyte growth factor (HGF). Heparanase-mediated degradation of heparan sulfate releases these potent signaling molecules, promoting tumor growth, angiogenesis, and inflammation. **OGT 2115**, by inhibiting this release, is expected to reduce the local concentration of these pro-tumorigenic factors, thereby attenuating downstream signaling.

Indirect Regulation of Matrix Metalloproteinases (MMPs)

The activity of MMPs, a family of zinc-dependent endopeptidases responsible for degrading various ECM components, is often coordinately regulated with heparanase. While direct studies on **OGT 2115**'s effect on MMPs are scarce, heparanase activity has been shown to influence the expression and activation of MMPs, particularly MMP-2 and MMP-9. It is hypothesized that by modulating the tumor microenvironment and growth factor signaling, **OGT 2115** indirectly suppresses the activity of these critical ECM-degrading enzymes.

Impact on Collagen Deposition and Organization

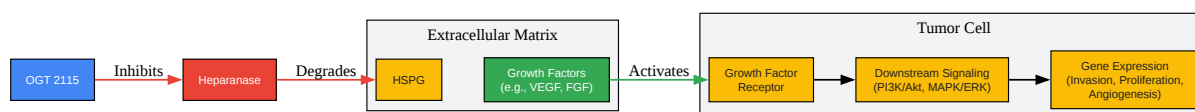
Collagens are the most abundant proteins in the ECM, providing tensile strength and a scaffold for cell adhesion and migration. The remodeling of collagen by cancer cells is a hallmark of invasion. While no direct evidence is available for **OGT 2115**, the inhibition of ECM degradation

by heparanase is likely to influence the dynamic process of collagen deposition and reorganization within the tumor stroma.

Signaling Pathways Modulated by OGT 2115

The inhibition of heparanase by **OGT 2115** initiates a cascade of downstream signaling events that ultimately impact the extracellular matrix and cellular behavior.

Heparanase Inhibition and Downstream Signaling

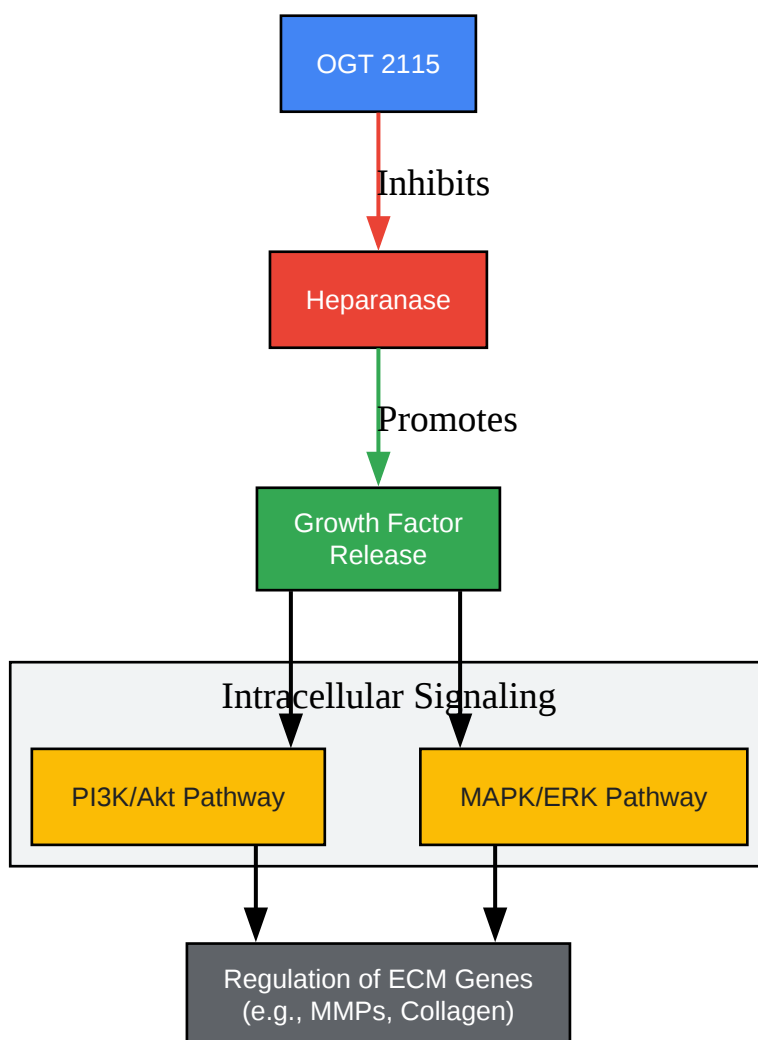


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Caption: **OGT 2115** inhibits heparanase, preventing HSPG degradation and growth factor release.

PI3K/Akt and MAPK/ERK Pathways

The release of growth factors upon heparanase activity typically leads to the activation of pro-survival and pro-proliferative signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. These pathways are known to regulate the expression of genes involved in ECM remodeling, including MMPs.[3][4] By blocking the initial trigger (growth factor release), **OGT 2115** is postulated to downregulate the activity of these critical signaling cascades.

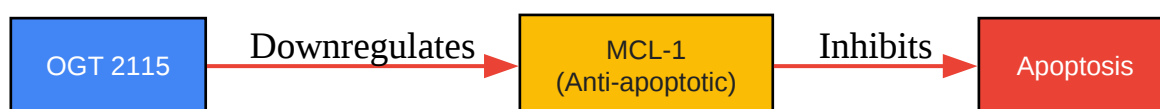


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Caption: **OGT 2115** indirectly suppresses PI3K/Akt and MAPK/ERK pathways.

Regulation of MCL-1 and Apoptosis

Recent studies have shown that **OGT 2115** can induce apoptosis in prostate cancer cells by downregulating the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[2] While this effect is primarily linked to cell survival, the induction of apoptosis can also indirectly impact the tumor microenvironment by reducing the cellular source of ECM-degrading enzymes.



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Caption: **OGT 2115** promotes apoptosis by downregulating MCL-1.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **OGT 2115**'s effect on the extracellular matrix.

Heparanase Activity Assay

A common method to assess heparanase activity and its inhibition by compounds like **OGT 2115** is a fluorescence-based assay.

- Principle: A labeled heparan sulfate substrate is immobilized on a plate. Upon cleavage by heparanase, the labeled fragments are released into the supernatant, leading to a decrease in the signal from the plate.
- Materials:
 - Recombinant human heparanase
 - Biotinylated heparan sulfate
 - Streptavidin-coated microplates
 - Europium-labeled anti-biotin antibody
 - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 2 mM CaCl₂, and 2 mM MgCl₂)
 - **OGT 2115** stock solution (in DMSO)
- Procedure:
 - Coat streptavidin plates with biotinylated heparan sulfate.
 - Wash plates to remove unbound substrate.

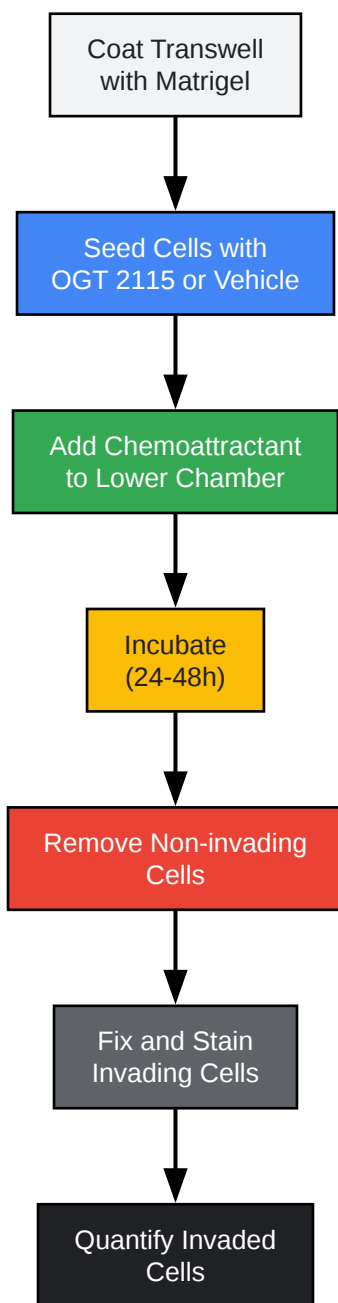
- Add recombinant heparanase pre-incubated with varying concentrations of **OGT 2115** or vehicle control (DMSO).
- Incubate at 37°C for a specified time (e.g., 2 hours).
- Wash plates to remove cleaved fragments.
- Add Europium-labeled anti-biotin antibody and incubate.
- Wash plates and measure time-resolved fluorescence.
- Calculate the percentage of inhibition relative to the vehicle control.

Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cells to invade through a basement membrane matrix, a process inhibited by **OGT 2115**.

- Principle: Cells are seeded in the upper chamber of a transwell insert coated with a layer of Matrigel (a reconstituted basement membrane). Chemoattractant is placed in the lower chamber. Invasive cells degrade the Matrigel and migrate to the lower surface of the insert.
- Materials:
 - Transwell inserts (e.g., 8 µm pore size)
 - Matrigel
 - Cell culture medium (serum-free for the upper chamber, serum-containing as a chemoattractant for the lower chamber)
 - **OGT 2115**
 - Calcein-AM or crystal violet for cell staining
- Procedure:
 - Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

- Starve cells in serum-free medium for 24 hours.
- Resuspend cells in serum-free medium containing **OGT 2115** or vehicle control.
- Seed the cell suspension into the upper chamber of the inserts.
- Add serum-containing medium to the lower chamber.
- Incubate for 24-48 hours.
- Remove non-invading cells from the upper surface of the insert with a cotton swab.
- Fix and stain the invading cells on the lower surface of the insert.
- Count the number of invaded cells under a microscope.



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Caption: Workflow for a cell invasion assay to evaluate **OGT 2115** efficacy.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in cell culture supernatants or tissue extracts.

- Principle: Proteins are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to renature and digest the gelatin. The gel is then stained with Coomassie Blue, and areas of gelatin degradation appear as clear bands against a blue background.
- Materials:
 - SDS-PAGE gels containing 1 mg/mL gelatin
 - Cell culture supernatant or tissue lysate
 - Triton X-100 renaturation buffer
 - Developing buffer (containing CaCl_2 and ZnCl_2)
 - Coomassie Brilliant Blue staining solution
 - Destaining solution
- Procedure:
 - Collect cell culture supernatant and concentrate if necessary.
 - Mix samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel without boiling.
 - Perform electrophoresis at 4°C .
 - After electrophoresis, wash the gel with renaturation buffer to remove SDS and allow enzymes to renature.
 - Incubate the gel in developing buffer at 37°C for 16-24 hours.
 - Stain the gel with Coomassie Brilliant Blue.
 - Destain the gel until clear bands of gelatinolysis are visible.
 - Quantify band intensity using densitometry.

Western Blotting for Collagen Expression

Western blotting can be used to quantify the expression levels of specific collagen types (e.g., Collagen I and IV) in cell lysates or ECM preparations.

- Principle: Proteins are separated by SDS-PAGE, transferred to a membrane, and detected using specific antibodies.
- Materials:
 - Cell lysates or decellularized ECM preparations
 - SDS-PAGE gels
 - PVDF or nitrocellulose membrane
 - Primary antibodies specific for Collagen Type I and Collagen Type IV
 - HRP-conjugated secondary antibody
 - Chemiluminescent substrate
- Procedure:
 - Prepare protein samples and determine protein concentration.
 - Separate proteins by SDS-PAGE.
 - Transfer proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody against the target collagen.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody.
 - Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

- Quantify band intensity and normalize to a loading control (e.g., GAPDH or β -actin for cell lysates).

Conclusion

OGT 2115, as a potent heparanase inhibitor, represents a promising therapeutic agent for targeting the tumor microenvironment. Its primary mechanism of action, the inhibition of heparan sulfate degradation, has profound effects on the integrity of the extracellular matrix, the bioavailability of growth factors, and the downstream signaling pathways that drive cancer progression. While further research is needed to fully elucidate the direct quantitative impact of **OGT 2115** on specific ECM components like collagens and MMPs, the existing evidence strongly supports its role as a modulator of the ECM. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the multifaceted effects of **OGT 2115** and other heparanase inhibitors on the complex interplay between cancer cells and their microenvironment.

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